Methyl 3-(acetoxy)isocrotonate
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Overview
Description
Methyl 3-(acetoxy)isocrotonate is an organic compound with the molecular formula C7H10O4 It is a derivative of crotonic acid and is characterized by the presence of an acetoxy group attached to the isocrotonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(acetoxy)isocrotonate can be synthesized through several methods. One common approach involves the esterification of crotonic acid with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions typically include refluxing the mixture to ensure complete esterification and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification and acetylation reactions. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetoxy)isocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(acetoxy)isocrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(acetoxy)isocrotonate involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be readily displaced in substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl crotonate: Similar structure but lacks the acetoxy group.
Ethyl 3-(acetoxy)isocrotonate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-hydroxycrotonate: Similar structure with a hydroxy group instead of an acetoxy group.
Uniqueness
Methyl 3-(acetoxy)isocrotonate is unique due to the presence of both an ester and an acetoxy group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
3666-79-3 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (E)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-5(11-6(2)8)4-7(9)10-3/h4H,1-3H3/b5-4+ |
InChI Key |
DEJKBQLJBNGQIU-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/OC(=O)C |
Canonical SMILES |
CC(=CC(=O)OC)OC(=O)C |
Origin of Product |
United States |
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